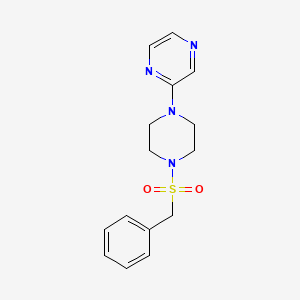

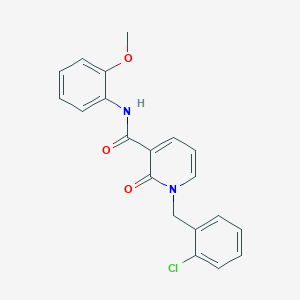

2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-(Benzylsulfonyl)piperazin-1-yl)pyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. It is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and biological activity of various pyrazine derivatives, particularly in the context of anti-tubercular agents and antibacterial properties.

Synthesis Analysis

The synthesis of pyrazine derivatives, such as those mentioned in the papers, involves the design and creation of novel compounds with potential anti-tubercular activity. In the study by Singireddi Srinivasarao et al., a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . The synthesis process likely involves multiple steps, including the formation of the pyrazine core, the introduction of the piperazine or homopiperazine moiety, and the attachment of the benzamide group. The precise synthetic route for this compound would similarly involve careful planning of the synthetic steps to introduce the benzylsulfonyl group to the piperazine-linked pyrazine core.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial for their biological activity. In the case of the compounds synthesized by Singireddi Srinivasarao et al., single crystals were developed for some derivatives, which allowed for the analysis of their molecular structure . The molecular interactions of these compounds were studied using docking studies, revealing their potential suitability for further development as anti-tubercular agents. The structure of this compound would also be expected to play a significant role in its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives is influenced by the substituents attached to the core structure. In the context of the provided papers, the synthesized compounds were tested for their anti-tubercular activity, which implies that they may interact with specific biological targets within the Mycobacterium tuberculosis bacteria . The benzylsulfonyl group in this compound could affect its reactivity, potentially enhancing its ability to interact with biological targets or affecting its pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives, such as solubility, stability, and cytotoxicity, are important for their development as therapeutic agents. In the study by Singireddi Srinivasarao et al., the most active compounds were evaluated for their cytotoxicity on human embryonic kidney (HEK-293) cells, indicating that they were non-toxic to human cells . These properties are essential for determining the safety and efficacy of the compounds in a biological context. The physical and chemical properties of this compound would need to be characterized to assess its potential as a therapeutic agent.

Scientific Research Applications

Novel Synthesis and Bioactivity

- A study by Mekky and Sanad (2020) introduced a novel synthesis approach for bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds demonstrated potent in vitro antibacterial and cytotoxic activities, particularly against E. coli, S. aureus, and S. mutans strains. One derivative showed significant inhibitory activity against biofilms and the MurB enzyme, suggesting its potential as a novel antibacterial agent [Mekky & Sanad, 2020].

Antimicrobial Applications

- Desideri et al. (1980) synthesized new sulfones, analogs of bis-(4-aminophenyl)sulfone, which demonstrated good antitubercular activity in vitro. These compounds, featuring pyrimidine, pyrazine, or pyridazine nuclei substituted with various groups, indicate the versatility of such structures in developing long-acting drugs [Desideri et al., 1980].

COX-2 Inhibition for Anti-inflammatory Purposes

- Patel et al. (2004) utilized a pyrazole derivative as a template to synthesize compounds as potential COX-2 inhibitors. The study showed good selectivity for COX-2 over COX-1 enzyme, suggesting the therapeutic potential of these derivatives in managing inflammation and related conditions [Patel et al., 2004].

Antimicrobial and Antifungal Properties

- Sharma et al. (2017) synthesized pyrazole-containing s-triazine derivatives with antimicrobial and antifungal activity against various microorganisms. This study highlights the broad potential of such compounds in addressing microbial infections [Sharma et al., 2017].

Medicinal Chemistry Applications

- Sharma, Amin, and Kumar (2020) reviewed the importance of nitrogen-sulfur containing heterocycles, including piperazine derivatives, in medicinal chemistry. These compounds exhibit diverse biological and pharmacological activities, making them significant in the development of new therapeutics [Sharma, Amin, & Kumar, 2020].

Mechanism of Action

Target of Action

It is known that piperazine derivatives, which include 2-(4-(benzylsulfonyl)piperazin-1-yl)pyrazine, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may be involved in modulating neurotransmitter signaling pathways .

Result of Action

As a potential dopamine and serotonin antagonist, it may influence neuronal signaling and potentially have effects on mood and behavior .

properties

IUPAC Name |

2-(4-benzylsulfonylpiperazin-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-22(21,13-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-12-16-6-7-17-15/h1-7,12H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVCHQDTAHHEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2515265.png)

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2515279.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)